

An In-depth Technical Guide to the Thermochemical Properties of 1-Dodecanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Dodecanol**

Cat. No.: **B7769020**

[Get Quote](#)

Abstract: **1-Dodecanol** ($C_{12}H_{26}O$), also known as lauryl alcohol, is a fatty alcohol of significant industrial importance, serving as a key precursor in the production of surfactants like sodium lauryl sulfate (SLS), as well as in the formulation of emollients, and lubricating oils.[1] A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of new applications, particularly in fields like phase change materials (PCMs) for thermal energy storage. This guide provides a consolidated repository of core thermochemical data for **1-dodecanol**, details the rigorous experimental methodologies used for their determination, and offers insights into the scientific principles that underpin these techniques.

Core Thermochemical Properties of 1-Dodecanol

The thermochemical data of a substance provides a quantitative measure of its energy content and the energy changes that occur during chemical reactions or phase transitions. For **1-dodecanol**, these values are critical for calculating reaction enthalpies, designing thermal systems, and ensuring safe handling and processing. The following tables summarize the most critical thermochemical parameters for **1-dodecanol**, compiled from authoritative sources.

Enthalpies of Formation and Combustion

The standard enthalpy of formation (Δ_fH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. The standard enthalpy of combustion (Δ_cH°) is the enthalpy change when one mole of a substance is

completely burned in oxygen under standard conditions. These values are fundamental to chemical thermodynamics and process safety.

Property	Phase	Value	Units	Source(s)
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-528.5 ± 0.8	kJ/mol	[2] [3]
Gas		-436.5 ± 1.0	kJ/mol	[3]
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Liquid	-7909.4 ± 0.8	kJ/mol	[3]

Phase Transition Properties

Phase transitions, such as melting (fusion) and boiling (vaporization), are accompanied by significant enthalpy changes. These properties are crucial for applications involving melting/solidification cycles (e.g., PCMs) or vaporization (e.g., distillation). **1-Dodecanol** is a colorless solid or liquid with a floral odor, melting at around room temperature.[\[1\]](#)[\[4\]](#)

Property	Value	Units	Source(s)
Melting Point (T _{fus})	24	°C	[1] [5]
Boiling Point (T _{vap})	259 - 262	°C	[1] [4]
Enthalpy of Fusion (Δ_fusH)	35.6	kJ/mol	
Enthalpy of Vaporization (Δ _{vapH}) at 298.15 K	92.0	kJ/mol	[2]
Enthalpy of Vaporization (at boiling point)	59.3	kJ/mol	

Heat Capacity

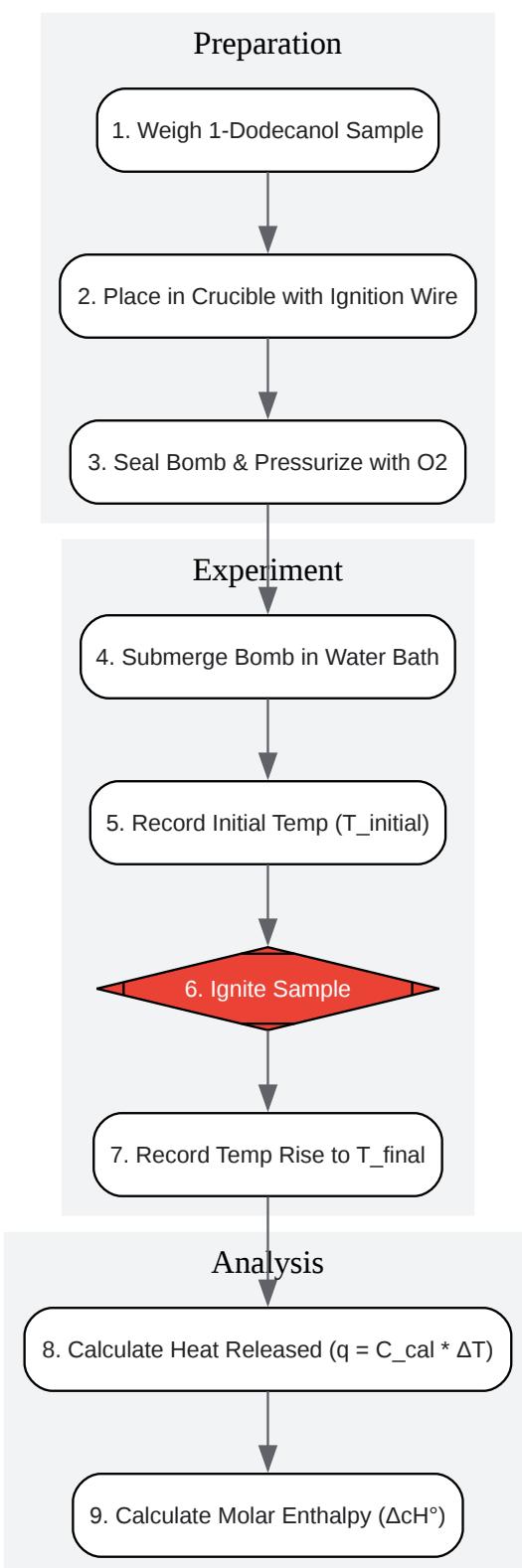
Heat capacity (C_p) is the amount of heat required to raise the temperature of a substance by one degree. It is an essential parameter for any process involving heat transfer and temperature change. The heat capacity of **1-dodecanol** is dependent on its physical state (solid or liquid) and temperature.

Phase	Heat Capacity (C_p)	Temperature	Units	Source(s)
Liquid	438.42	298.15 K (25 °C)	J/mol·K	[3][6]
Liquid	439.4	303.15 K (30 °C)	J/mol·K	[3][6]
Liquid	440.66	298.15 K (25 °C)	kJ/kmol·K	[5]

Experimental Determination of Thermochemical Data

The reliability of thermochemical data hinges on the precision and accuracy of the experimental methods used for its measurement. This section details the principles and standardized protocols for two primary techniques: bomb calorimetry and differential scanning calorimetry (DSC).

Bomb Calorimetry: Measuring Enthalpy of Combustion


The enthalpy of combustion is determined with high accuracy using a bomb calorimeter. This technique measures the heat released from a complete combustion reaction under constant volume conditions.

Causality and Experimental Choice: The choice of a constant-volume "bomb" is critical. By sealing the reactants in a robust, fixed-volume container, the work done by gas expansion ($P\Delta V$ work) is zero. This ensures that the measured heat flow directly corresponds to the change in internal energy (ΔU). This value is then converted to the enthalpy change (ΔH) using thermodynamic relationships. For validating the instrument's accuracy, a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, is used for calibration. This step is non-negotiable for establishing the trustworthiness of the results, as it determines

the effective heat capacity of the entire calorimeter assembly, accounting for heat absorbed by the water, the vessel, and other components.

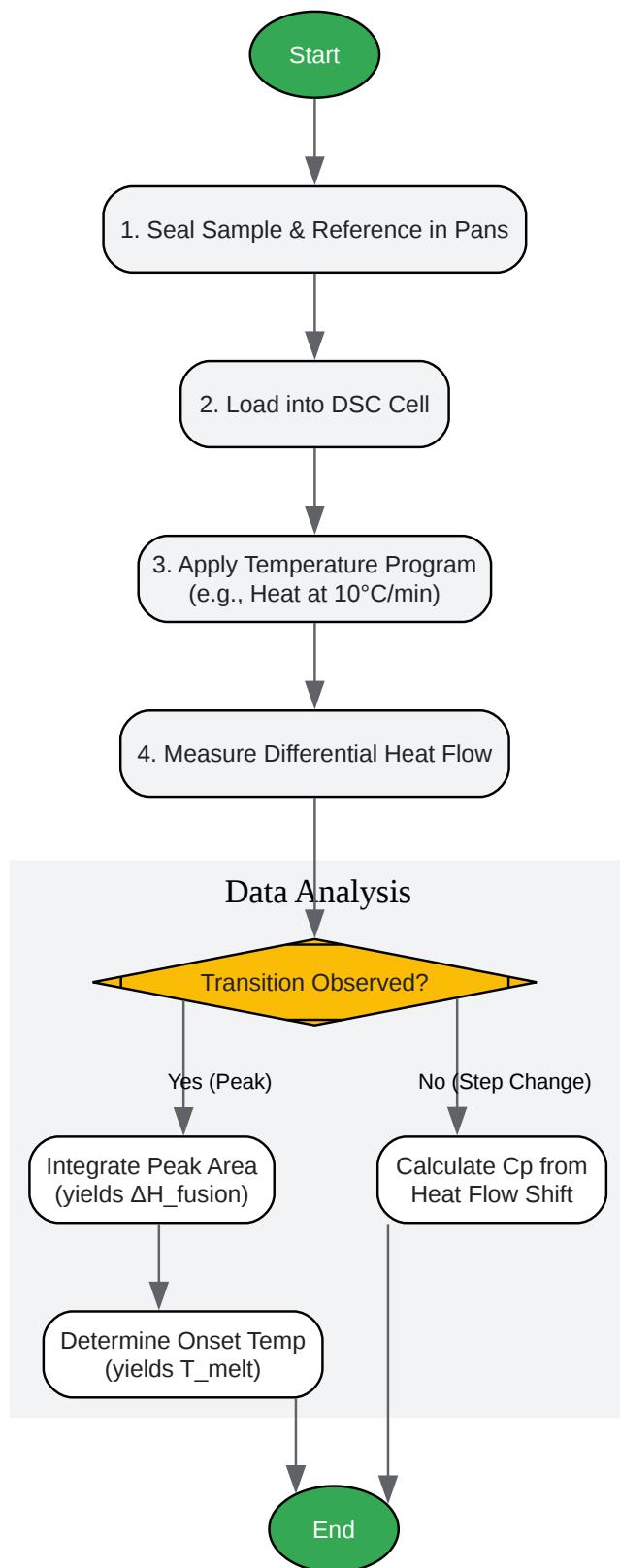
Experimental Protocol:

- Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity **1-dodecanol** is weighed into a crucible.
- Assembly: The crucible is placed inside the stainless-steel "bomb." A fine ignition wire is positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water within a thermally insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
- Ignition and Data Logging: The sample is ignited by passing a current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Calculation: The heat released (q) is calculated from the temperature rise (ΔT) and the previously determined heat capacity of the calorimeter (C_{cal}). The molar enthalpy of combustion is then calculated from the heat released and the moles of alcohol burned.[7][8]

[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.

Differential Scanning Calorimetry (DSC): Phase Transitions and Heat Capacity


DSC is a powerful thermoanalytical technique used to measure changes in heat flow associated with material transitions as a function of temperature.^[9] It is the preferred method for determining melting points, enthalpies of fusion, and heat capacities.^{[10][11]}

Causality and Experimental Choice: The core principle of DSC is to measure the difference in heat flow between a sample and an inert reference material as they are subjected to a controlled temperature program.^[11] When the **1-dodecanol** sample melts, it requires an input of energy (the enthalpy of fusion) to break the crystal lattice structure. This creates a temperature lag between the sample and the reference; the instrument measures the extra heat flow required to maintain the sample at the same temperature as the reference. This measured heat flow is directly proportional to the enthalpy of the transition.^[9] For heat capacity measurements, the DSC measures the heat flow required to increase the sample's temperature by a set amount, allowing for a direct calculation of C_p .^[9] The choice of a linear heating rate is crucial for obtaining sharp, well-defined transition peaks and accurate heat capacity data.^[11]

Experimental Protocol:

- **Sample Preparation:** A small, precise mass of **1-dodecanol** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The desired temperature program is set (e.g., heat from 0°C to 50°C at a rate of 10°C/min to observe melting).
- **Data Acquisition:** The instrument heats (or cools) the sample and reference, precisely measuring the differential heat flow required to maintain a zero temperature difference between them.
- **Data Analysis (Enthalpy of Fusion):** The melting of **1-dodecanol** appears as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the total energy absorbed, which is the enthalpy of fusion ($\Delta_{\text{fus}}H$). The onset temperature of the peak is taken as the melting point.^[12]

- Data Analysis (Heat Capacity): To measure C_p , a three-step method is employed: (a) run a baseline with two empty pans, (b) run a standard material (e.g., sapphire) of known heat capacity, and (c) run the **1-dodecanol** sample. By comparing the heat flow data from these three runs, the specific heat capacity of the sample can be accurately calculated as a function of temperature.

[Click to download full resolution via product page](#)

Caption: Experimental and data analysis workflow for Differential Scanning Calorimetry.

Conclusion

This guide has presented a curated summary of the essential thermochemical data for **1-dodecanol**, grounded in authoritative sources. The detailed protocols for bomb calorimetry and differential scanning calorimetry not only provide a roadmap for the experimental determination of these values but also emphasize the importance of procedural rigor and calibration for ensuring data integrity. For researchers and engineers, these data and methods are fundamental tools for modeling, designing, and optimizing chemical processes and thermal systems involving this versatile fatty alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecanol - Wikipedia [en.wikipedia.org]
- 2. 1-Dodecanol [webbook.nist.gov]
- 3. 1-Dodecanol [webbook.nist.gov]
- 4. 1-Dodecanol | 112-53-8 [chemicalbook.com]
- 5. chem-casts.com [chem-casts.com]
- 6. 1-Dodecanol [webbook.nist.gov]
- 7. alevelh2chemistry.com [alevelh2chemistry.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. s4science.at [s4science.at]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of 1-Dodecanol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7769020#1-dodecanol-thermochemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com